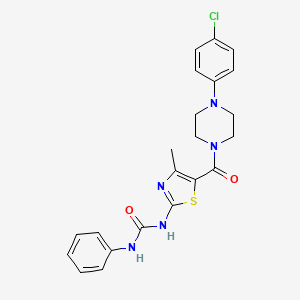
1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : A study by Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and piperazine, and evaluated their antimicrobial activities, finding that some of these compounds possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiviral and Antimicrobial Activities : Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their anti-Tobacco mosaic virus (TMV) and antimicrobial activities. Some compounds showed promising antiviral and potent antimicrobial activity (Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).
Antitumor Activity : Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and evaluated them for anticancer activities against breast cancer cells. Some compounds were found to be promising antiproliferative agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antihypertensive Agents : Meyer et al. (1989) synthesized a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines and screened them for antihypertensive and diuretic activity. One compound showed potential as an antihypertensive agent with short-lived activity (Meyer, Tomcufcik, Chan, & Haug, 1989).
Pharmacological Evaluation : Kumar et al. (2017) designed and synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, and evaluated their antidepressant and antianxiety activities. Some compounds showed significant activity in these areas (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Solubility Thermodynamics : Volkova et al. (2020) synthesized a novel potential antifungal compound of 1,2,4-triazole class and characterized its pharmacologically relevant physicochemical properties, including solubility in various solvents (Volkova, Levshin, & Perlovich, 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the H1 receptors . These receptors are known to interact with histamine, a compound that plays a significant role in allergic reactions . When an allergen enters the body, it triggers the release of histamine, which then binds to H1 receptors and causes symptoms of allergies .
Mode of Action
This compound acts as an antagonist to the H1 receptors . It has a higher affinity for these receptors than histamine, meaning it can effectively block histamine from binding to the receptors . By doing so, it prevents the allergic reaction that would normally occur when histamine binds to the H1 receptors .
Biochemical Pathways
The compound’s action on the H1 receptors affects the histamine pathway . Normally, when histamine binds to the H1 receptors, it triggers a cascade of biochemical reactions that lead to the symptoms of an allergic reaction . By blocking the binding of histamine to the receptors, the compound prevents this cascade from occurring, thereby inhibiting the allergic reaction .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability
Result of Action
The result of the compound’s action is a significant reduction in the symptoms of allergic reactions . In particular, it has been shown to have potent effects against allergic asthma and allergic itching . Some derivatives of this compound have even been found to have stronger potency against these conditions than levocetirizine, a commonly used antihistamine .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s ability to bind to the H1 receptors . Additionally, factors such as pH and temperature can potentially affect the compound’s stability
Eigenschaften
IUPAC Name |
1-[5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-17-5-3-2-4-6-17)20(29)28-13-11-27(12-14-28)18-9-7-16(23)8-10-18/h2-10H,11-14H2,1H3,(H2,24,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFDMGCJWWANRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2957658.png)
![2-methyl-4-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2957660.png)
![N-(2-benzoyl-4-methylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2957661.png)

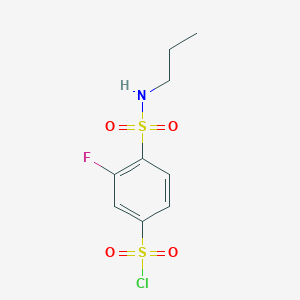

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)
![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)
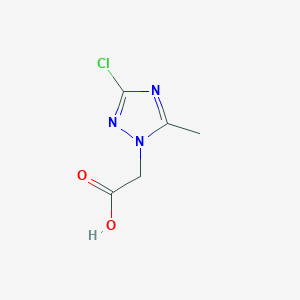
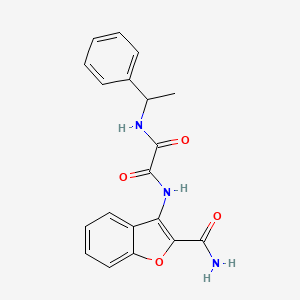
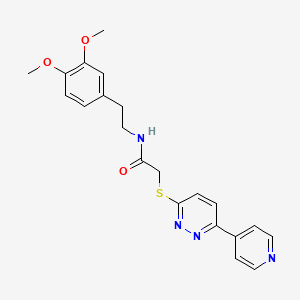
![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2957675.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)
